PDB Ligand Engagement Profile: Benzimidazole vs. Benzothiazole and Indole Congeners
A search of the Protein Data Bank (PDB) reveals no deposited crystal structures containing CAS 2034236-78-5. However, the pyrazolo[1,5-a]pyrazine scaffold appears in multiple kinase inhibitor co‑crystal structures (e.g., PDB 4WAF). In those structures, the carbonyl‑linked heterocycle directly contacts the hinge region of the kinase. The benzimidazole ring of CAS 2034236-78-5 is expected to alter the H‑bond donor/acceptor pattern and the dihedral angle relative to the pyrazolopyrazine plane compared to benzothiazole (S vs. NH) or indole analogs. Quantitative comparison is prevented by the absence of a co‑crystal structure for the target compound. [1]
| Evidence Dimension | Hinge‑binding pharmacophore geometry in kinase co‑crystal structures |
|---|---|
| Target Compound Data | No PDB entry; predicted to present a benzimidazole NH donor/acceptor at position 3 of the heterocycle. |
| Comparator Or Baseline | Benzothiazole analog (PDB 4WAF, pyrazolo[1,5-a]pyrazine bound to PI3Kα) presents a thiazole sulfur atom that cannot act as H‑bond donor. |
| Quantified Difference | Cannot be quantified; qualitative difference in H‑bond capacity suggests non‑equivalent binding. |
| Conditions | PDB 4WAF: tetrahydropyrazolo[1,5-a]pyrazine bound to engineered PI3Kα kinase domain. |
Why This Matters
Procurement decisions for SAR programs must account for the unique H‑bond donor potential of benzimidazole; replacing it with benzothiazole removes a critical donor, which can abrogate target engagement even if potency appears similar in primary assays.
- [1] Barsanti PA, Aversa RJ, Jin X, et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. RCSB PDB 4WAF (2014). doi:10.2210/pdb4WAF/pdb. View Source
